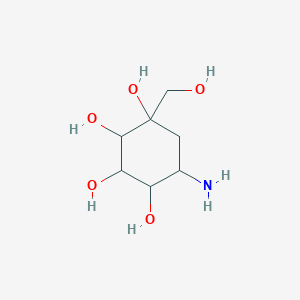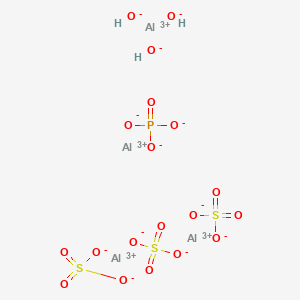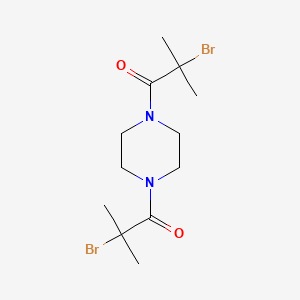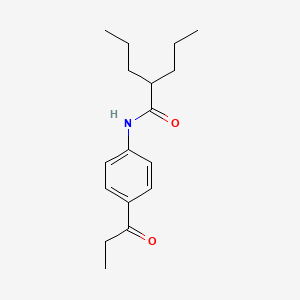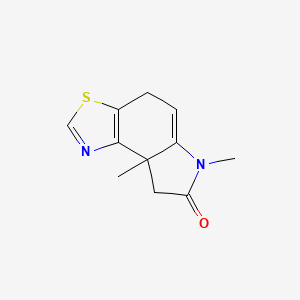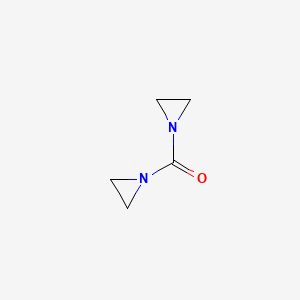
Bis(1-aziridinyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-aziridinyl) ketone is a unique organic compound characterized by the presence of two aziridine rings attached to a central ketone group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity. The unusual bond angles and shorter than normal sp3 carbon bonds in aziridines, combined with the strain in the three-membered ring and the electronegativity of the nitrogen atom, make these molecules interesting and powerful building blocks .
准备方法
Synthetic Routes and Reaction Conditions: Bis(1-aziridinyl) ketone can be synthesized through the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction with one equivalent of organolithium compound is selective to the amide carbonyl at a low temperature (−78°C). These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of aziridine-2-carboxylic esters and lithium aziridine-2-carboxylates. These activated substrates are successfully applied to obtain NH-aziridines, aziridinyl ketone, and carbinol intermediates .
化学反应分析
Types of Reactions: Bis(1-aziridinyl) ketone undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that can easily react with nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, phenyllithium, and various nucleophiles such as benzylamine. The reactions are typically carried out at low temperatures to ensure selectivity and high yields .
Major Products: The major products formed from these reactions include symmetrical and unsymmetrical aziridinyl carbinols, as well as various aziridine derivatives that serve as building blocks for more complex molecules .
科学研究应用
Bis(1-aziridinyl) ketone has a wide range of scientific research applications due to its unique reactivity and structural properties. It is used in the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . Additionally, it serves as a versatile crosslinker in automotive coatings and adhesives, enhancing the physical and chemical properties of polyurethane coatings . The compound is also employed in the synthesis of biologically active molecules, including antibiotics and antifungal agents .
作用机制
The mechanism of action of bis(1-aziridinyl) ketone involves the activation of the aziridine ring through the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups. This activation facilitates the ring-opening reactions with incoming nucleophiles, leading to the formation of various biologically and pharmaceutically important compounds . The aziridine ring can also be activated with protic or Lewis acids, forming aziridinium ions that react with nucleophiles .
相似化合物的比较
- Aziridine-2-carboxylic acid derivatives
- N,N-Dimethylaziridine-2-carboxamides
- Aziridine-2-carboxylates
Comparison: Bis(1-aziridinyl) ketone stands out due to its dual aziridine rings attached to a central ketone group, which imparts unique reactivity and versatility in synthetic applications. Compared to other aziridine derivatives, this compound offers enhanced selectivity and higher yields in reactions involving organolithium reagents .
属性
CAS 编号 |
1192-75-2 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC 名称 |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChI 键 |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C(=O)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


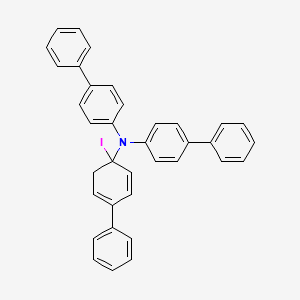
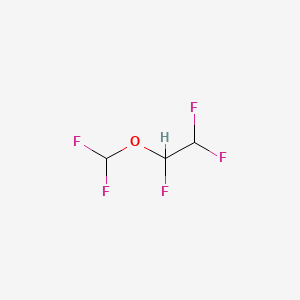
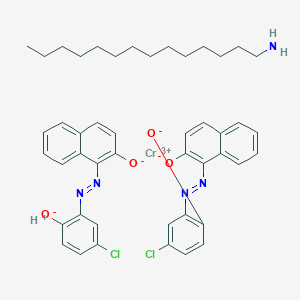

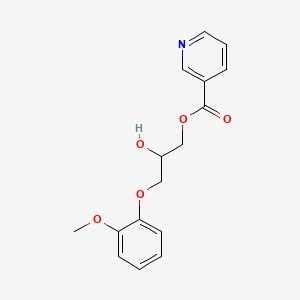
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

